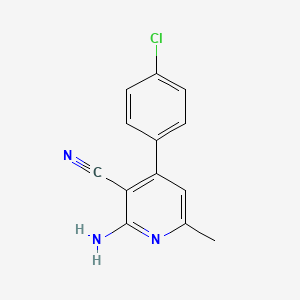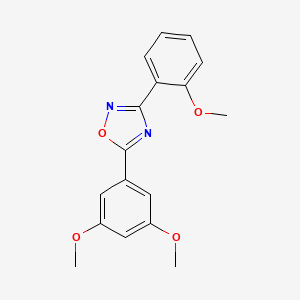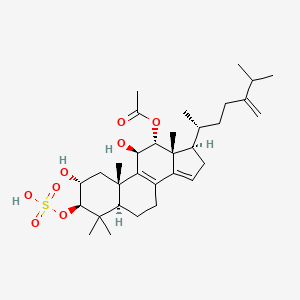
2-Amino-4-(4-chlorophenyl)-6-methyl-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(4-chlorophenyl)-6-methyl-3-pyridinecarbonitrile is a phenylpyridine.
科学的研究の応用
Chemical Synthesis and Reactivity
2-Amino-4-(4-chlorophenyl)-6-methyl-3-pyridinecarbonitrile demonstrates a range of reactivities, making it a valuable compound in synthetic chemistry. For instance, its derivatives have been synthesized for various purposes, such as in the creation of biologically active pyrrolo[2,3-b]pyridine scaffolds (Farid M Sroor, 2019). Additionally, the compound has been utilized in the synthesis of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety, showcasing its versatility in creating complex heterocyclic structures (M. Ibrahim et al., 2008).
Fluorescence and Antibacterial Properties
Some derivatives of 2-Amino-4-(4-chlorophenyl)-6-methyl-3-pyridinecarbonitrile have been studied for their fluorescence properties, which could have implications in materials science and biological labeling (A. S. Girgis et al., 2004). Moreover, certain derivatives of this compound have shown antibacterial and antifungal activities, highlighting its potential in pharmaceutical applications (V. V. Bhuva et al., 2015).
Corrosion Inhibition
In the field of material science, derivatives of 2-Amino-4-(4-chlorophenyl)-6-methyl-3-pyridinecarbonitrile have been investigated as corrosion inhibitors for metals in acidic environments. This application is significant in industrial settings to enhance the durability and longevity of metallic structures (K. R. Ansari et al., 2015).
特性
製品名 |
2-Amino-4-(4-chlorophenyl)-6-methyl-3-pyridinecarbonitrile |
|---|---|
分子式 |
C13H10ClN3 |
分子量 |
243.69 g/mol |
IUPAC名 |
2-amino-4-(4-chlorophenyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10ClN3/c1-8-6-11(12(7-15)13(16)17-8)9-2-4-10(14)5-3-9/h2-6H,1H3,(H2,16,17) |
InChIキー |
OIADGIDTZVRINS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl |
正規SMILES |
CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Methyl-3-(morpholinomethyl)-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indol-6-yl)(naphthalen-1-yl)methanone](/img/structure/B1201742.png)



![2-[[(4-Chloro-1-methyl-3-pyrazolyl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1201750.png)







![5-Methylindolo[3,2-c]quinoline](/img/structure/B1201765.png)
